molecular formula C7H7BrN2O3 B13071252 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B13071252
M. Wt: 247.05 g/mol
InChI Key: CPADJUYWRFPCNM-UHFFFAOYSA-N
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Description

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by amination and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.

Scientific Research Applications

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-Amino-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-Amino-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Uniqueness

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to the presence of the bromo group, which can significantly influence its reactivity and interaction with molecular targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C7H7BrN2O3/c8-5-1-4(9)2-10(7(5)13)3-6(11)12/h1-2H,3,9H2,(H,11,12)

InChI Key

CPADJUYWRFPCNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1N)CC(=O)O)Br

Origin of Product

United States

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